molecular formula C9H15NO B177350 Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one CAS No. 111633-56-8

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one

Cat. No. B177350
CAS RN: 111633-56-8
M. Wt: 153.22 g/mol
InChI Key: RNOHOXBYWCWFIQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a chemical compound with the molecular formula C7H13N . It is also known by other names such as Hexahydropyrrolizine, Pyrrolizidine, and 1-Azabicyclo [3.3.0]octane .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to a new 1,4-diazepene skeleton, 2-acyl-4-aryl-5H-pyrrolo [1,2-d] [1,4]diazepine, was established where Knoevenagel condensation of readily available two fragments, N-substituted pyrrole-2-carboxaldehyde and α-azidoketone, followed by intramolecular aza-Wittig reaction under Staudinger azide reduction conditions .


Molecular Structure Analysis

The molecular structure of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one can be viewed using Java or Javascript . The 3D structure may provide more insights into the compound’s properties and potential interactions.

Scientific Research Applications

Antimicrobial Activity

Hexahydro-1H-pyrrolo[1,2-a]azepine derivatives have been synthesized and found to possess significant antimicrobial properties. Specifically, some derivatives have demonstrated a broad activity spectrum against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Demchenko et al., 2021).

Chemical Synthesis and Structural Analysis

Several studies have focused on the chemical synthesis of hexahydro-1H-pyrrolo[1,2-a]azepine derivatives and their structural elucidation. This includes exploring different synthetic routes and understanding the compounds' molecular structures, which is fundamental for potential applications in various fields, such as material science or pharmaceuticals (Khoroshunova et al., 2021).

Insecticidal Properties

Derivatives of hexahydro-1H-pyrrolo[1,2-a]azepine have been isolated from natural sources and demonstrated to possess insecticidal properties. These findings suggest potential applications in agriculture for pest control and highlight the ecological relevance of these compounds (Kaltenegger et al., 2003).

Anticancer Activity

Some hexahydro-1H-pyrrolo[1,2-a]azepine derivatives have been synthesized and tested for their anticancer properties. Certain derivatives have shown promising results against various cancer cell lines, indicating their potential as chemotherapeutic agents (Jaiash et al., 2016).

Molecular Docking Studies

Researchers have also conducted molecular docking studies to understand the interaction of hexahydro-1H-pyrrolo[1,2-a]azepine derivatives with biological targets. These studies are crucial for drug design and development, offering insights into the mode of action of potential therapeutic agents (Belal, 2014).

Safety and Hazards

The safety data sheet for Hexahydro-1H-azepine, a similar compound, is available from FUJIFILM Wako Pure Chemical Corporation . It is recommended to handle such compounds with appropriate safety measures.

Future Directions

The future directions for research on Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The expansion of diazepine heterocyclic chemical space via sequential Knoevenagel condensation-intramolecular aza-Wittig reaction could be a promising area of study .

properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-6-2-1-4-8-5-3-7-10(8)9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHOXBYWCWFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560384
Record name Octahydro-5H-pyrrolo[1,2-a]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111633-56-8
Record name Octahydro-5H-pyrrolo[1,2-a]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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